

# Comparing the efficacy of Orteronel and enzalutamide

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of the Efficacy of **Orteronel** and Enzalutamide in Prostate Cancer Research

## Introduction

In the landscape of advanced prostate cancer therapeutics, particularly for metastatic castration-resistant prostate cancer (mCRPC), several novel androgen receptor (AR) pathway inhibitors have been developed. Among these, **Orteronel** (TAK-700) and enzalutamide (Xtandi) have been subjects of extensive clinical investigation. This guide provides a detailed comparison of their efficacy, mechanism of action, and pharmacokinetic profiles, supported by experimental data from clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of these two agents.

## **Mechanism of Action**

**Orteronel** is an oral, non-steroidal agent that selectively inhibits the enzyme CYP17A1, specifically targeting its 17,20-lyase activity.[1] This enzyme is crucial for androgen synthesis in the testes, adrenal glands, and prostate cancer cells.[1] By inhibiting 17,20-lyase, **Orteronel** suppresses the production of androgen precursors, thereby reducing the levels of testosterone and other androgens that can stimulate prostate cancer cell growth.[1] Notably, **Orteronel** is more selective for 17,20-lyase over  $17\alpha$ -hydroxylase, another activity of CYP17A1.[1]

Enzalutamide is a potent, second-generation androgen receptor inhibitor.[2][3] Its mechanism of action is threefold: it competitively inhibits the binding of androgens to the AR, prevents the



nuclear translocation of the AR, and impairs the binding of the AR to DNA.[2][4][5] This comprehensive blockade of the AR signaling pathway effectively inhibits the growth of prostate cancer cells. Enzalutamide has a significantly higher binding affinity for the androgen receptor compared to first-generation antiandrogens like bicalutamide.[3]





Click to download full resolution via product page

**Caption:** Signaling pathways of **Orteronel** and enzalutamide.



# **Pharmacokinetic Properties**

A summary of the key pharmacokinetic parameters for **Orteronel** and enzalutamide is presented below.

| Parameter                         | Orteronel                                                                          | Enzalutamide                                                                                       |
|-----------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Route of Administration           | Oral                                                                               | Oral                                                                                               |
| Time to Max. Concentration (Tmax) | ~1 hour[6]                                                                         | 1-2 hours[3]                                                                                       |
| Terminal Half-life                | ~7.4-9.5 hours (for [14C]-radioactivity)[6]                                        | 5.8 days[7][8][9]                                                                                  |
| Metabolism                        | Primarily hepatic[10]                                                              | Primarily hepatic via CYP2C8 and CYP3A4[3]                                                         |
| Active Metabolite                 | M-I[6]                                                                             | N-desmethyl enzalutamide[3]                                                                        |
| Elimination                       | Primarily via urine (77.5%),<br>with a significant portion as<br>unchanged drug[6] | Primarily hepatic metabolism,<br>with 71% of the dose<br>recovered in urine and 14% in<br>feces[3] |
| Food Effect                       | Not specified in provided results                                                  | No meaningful effect on AUC[7]                                                                     |

## **Clinical Efficacy**

The clinical development of **Orteronel** has faced challenges, with some Phase III trials failing to meet their primary endpoint of improved overall survival (OS).[1][11] In contrast, enzalutamide has demonstrated significant efficacy in multiple clinical trials, leading to its approval for various stages of prostate cancer.[2][12][13][14]

A network meta-analysis of eight randomized controlled trials provided an indirect comparison of the efficacy of **Orteronel**, enzalutamide, and abiraterone in patients with mCRPC.[15][16] [17] The results of this analysis are summarized below.



| Outcome                         | Hazard Ratio (HR) vs. Control (95%<br>Credible Interval) |  |
|---------------------------------|----------------------------------------------------------|--|
| Overall Survival (OS)           |                                                          |  |
| Enzalutamide                    | 0.71[15][17]                                             |  |
| Orteronel                       | 0.90 (Not Statistically Significant)[16]                 |  |
| Progression-Free Survival (PFS) |                                                          |  |
| Enzalutamide                    | 0.36[16][17]                                             |  |
| Orteronel                       | Not Statistically Significant[16][17]                    |  |
| Time to PSA Progression         |                                                          |  |
| Enzalutamide                    | 0.20[16][17]                                             |  |
| Orteronel                       | 0.70 (Not Statistically Significant)[16]                 |  |

## **Key Clinical Trial Findings**

#### Orteronel:

- In the SWOG-1216 trial for metastatic hormone-sensitive prostate cancer, Orteronel plus androgen-deprivation therapy (ADT) did not significantly improve OS compared to bicalutamide plus ADT (median OS 81.1 vs 70.2 months; HR 0.86).[18][19] However, it did significantly prolong progression-free survival (PFS) (median PFS 47.6 vs 23.0 months; HR 0.58).[18][19]
- The ELM-PC 4 trial in chemotherapy-naive mCRPC patients showed that **Orteronel** plus prednisone improved radiographic PFS but failed to improve the primary endpoint of OS.[20]
- The ELM-PC5 Phase III trial in patients with advanced-stage prostate cancer who had received prior docetaxel was unblinded as the OS primary endpoint was not achieved.[1]

#### Enzalutamide:

 The Phase III AFFIRM trial in post-chemotherapy mCRPC patients demonstrated a significant improvement in median OS with enzalutamide compared to placebo (18.4 vs 13.6



months), representing a 37% reduction in the risk of death.[2]

- The PREVAIL trial in chemotherapy-naive mCRPC patients showed that enzalutamide significantly reduced the risk of radiographic progression and death.[20]
- The STRIVE trial, a head-to-head Phase II study, showed that enzalutamide significantly reduced the risk of progression or death by 76% compared to bicalutamide in patients with nonmetastatic or metastatic CRPC.[13] Median PFS was 19.4 months with enzalutamide versus 5.7 months with bicalutamide.[13]

# **Experimental Protocols**

Detailed experimental protocols for the cited clinical trials are extensive and are typically found in the full study publications. The following provides a generalized workflow based on the descriptions of these trials.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow.

Key Methodologies:



- Patient Population: Trials typically enroll patients with a confirmed diagnosis of prostate cancer at specific stages (e.g., metastatic castration-resistant, hormone-sensitive) and with a specified performance status (e.g., ECOG score).
- Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, or activecomparator Phase III studies.
- Treatment Administration: Orteronel has been administered at doses such as 300 mg twice daily, often with prednisone.[18] Enzalutamide is typically administered at a dose of 160 mg once daily.[7][13]
- Efficacy Endpoints:
  - Overall Survival (OS): Defined as the time from randomization to death from any cause.
    [19]
  - Radiographic Progression-Free Survival (rPFS): Assessed by imaging (e.g., CT, MRI, bone scans) according to established criteria like RECIST (Response Evaluation Criteria in Solid Tumors) and Prostate Cancer Working Group (PCWG2) criteria.[19]
  - Prostate-Specific Antigen (PSA) Response: Defined as a certain percentage decline in PSA levels from baseline (e.g., ≥50%).[1][13]
- Safety and Tolerability: Adverse events are monitored and graded according to standards like the Common Terminology Criteria for Adverse Events (CTCAE).

## Conclusion

Based on the available clinical trial data, enzalutamide has demonstrated a more robust and consistent clinical benefit in terms of overall survival and progression-free survival for patients with advanced prostate cancer compared to **Orteronel**. While **Orteronel** showed activity in suppressing androgen synthesis and some efficacy in improving progression-free survival in certain settings, its failure to significantly improve overall survival in key Phase III trials has limited its clinical development. In contrast, enzalutamide has become a standard of care in the treatment of various stages of advanced prostate cancer. The network meta-analysis further supports the superior efficacy of enzalutamide over **Orteronel**.[16] Researchers and clinicians



should consider these differences in efficacy and clinical development status when evaluating androgen receptor pathway inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Orteronel for the treatment of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrateresistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetic Studies of Enzalutamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacokinetic Studies of Enzalutamide PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Urinary Excretion Mechanism of Orteronel (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orteronel fails to improve overall survival in metastatic prostate cancer: Study [medicaldialogues.in]
- 12. Enzalutamide shows efficacy in preventing aggressive prostate cancer becoming metastatic, deadly - ecancer [ecancer.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]



- 16. Comparing the clinical efficacy of abiraterone acetate, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. SWOG-1216 Orteronel vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer The ASCO Post [ascopost.com]
- 19. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) PMC [pmc.ncbi.nlm.nih.gov]
- 20. Updated Information on Prostate Cancer Drugs: Enzalutamide, Orteronel, and Cixutumumab - The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Comparing the efficacy of Orteronel and enzalutamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684507#comparing-the-efficacy-of-orteronel-and-enzalutamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com